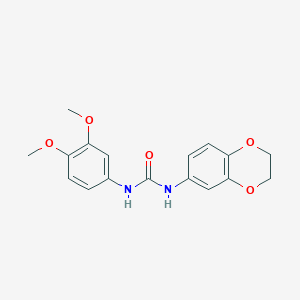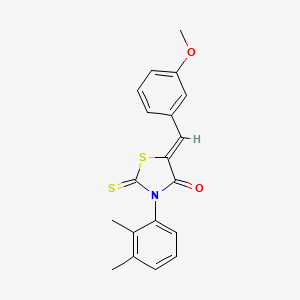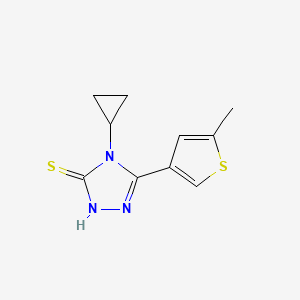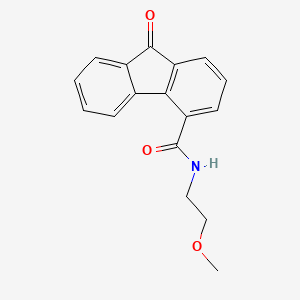
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea, also known as BDBU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDBU has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to act as a protein kinase inhibitor. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell signaling and regulation. By inhibiting PKC, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea may have potential therapeutic applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea has been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its ease of synthesis and its potential as a protein kinase inhibitor. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea also has limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea to ensure their safety and the safety of others.
Future Directions
For the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea include the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea derivatives with improved solubility and bioavailability, the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea in combination with other drugs or therapies, and further research to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea has been studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea has been used as a ligand in palladium-catalyzed cross-coupling reactions, as well as in the synthesis of biologically active compounds. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3,4-dimethoxyphenyl)urea has also been studied for its potential as a drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-13-5-3-11(9-15(13)22-2)18-17(20)19-12-4-6-14-16(10-12)24-8-7-23-14/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDXRYYHKPZJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4645139.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4645140.png)
![N-cyclopentyl-2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4645145.png)
![7-[(2-fluorobenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4645149.png)
![methyl 2-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645155.png)
![1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4645165.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4645170.png)
![5-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4645190.png)

![methyl 2-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645202.png)


![ethyl 6-[(4-benzyl-1-piperidinyl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4645254.png)
